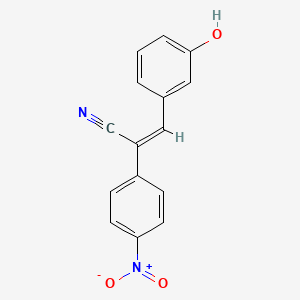
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as HPPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acrylonitrile family and has been shown to have a range of interesting properties that make it a promising candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with nearby biomolecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its high sensitivity and specificity for detecting various biomolecules. However, there are also some limitations to using 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, including its relatively low stability and the potential for photobleaching (loss of fluorescence upon prolonged exposure to light).
Orientations Futures
There are many potential future directions for research involving 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new methods for synthesizing 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile and related compounds, which could lead to the discovery of new applications and properties. Another area of interest is the optimization of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile for use in photodynamic therapy, with the goal of improving its efficacy and reducing side effects. Additionally, 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile could be further studied for its potential use in diagnostic applications, such as the detection of biomarkers for various diseases.
Méthodes De Synthèse
The synthesis of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is typically carried out using a combination of chemical reactions that involve the use of various reagents and catalysts. One common method for synthesizing 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-hydroxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)propenal, which is then converted to 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile through a process known as Knoevenagel condensation.
Applications De Recherche Scientifique
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a range of potential applications in scientific research, particularly in the fields of chemistry and biochemistry. One of the most promising areas of research involves the use of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and lipids. 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propriétés
IUPAC Name |
(Z)-3-(3-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-10-13(8-11-2-1-3-15(18)9-11)12-4-6-14(7-5-12)17(19)20/h1-9,18H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHQZWSODWFHNL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5573758 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)

![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)


![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)

![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)

![3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5813013.png)